Photoluminescence Quantum Yield: Parent PyrQ Outperforms C(3)-Substituted Derivatives by 4.7- to 6.1-Fold
In cyclohexane solution, the parent 1H-Pyrrolo[3,2-g]quinoline (PyrQ) displays a photoluminescence quantum yield (PLQY) of 25.7%, reflecting high structural rigidity and low internal reorganization energy of the unsubstituted core [1]. Substitution at the C(3)-position with an electron-withdrawing aldehyde group (PyrQ-al) reduces the PLQY to 5.5%, and the more strongly electron-withdrawing cyano group (PyrQ-CN) further depresses it to 4.2%. The approximately 5- to 6-fold loss in emission efficiency upon derivatization is attributed to enhanced non-radiative decay pathways introduced by the C(3) substituents and is not a universal property of all pyrroloquinoline regioisomers.
| Evidence Dimension | Photoluminescence quantum yield (Φ, %) in cyclohexane at 298 K |
|---|---|
| Target Compound Data | PyrQ: Φ = 25.7% |
| Comparator Or Baseline | PyrQ-al: Φ = 5.5%; PyrQ-CN: Φ = 4.2% |
| Quantified Difference | PyrQ is 4.7× higher than PyrQ-al; 6.1× higher than PyrQ-CN |
| Conditions | Cyclohexane solution; excitation at S₀ → S₁ absorption peak; quantum yield calibrated against Coumarin 480 standard (Φ = 87% in methanol) |
Why This Matters
For fluorescence-based assay development, bioimaging probe design, or any application requiring high photon output from the unfunctionalized scaffold, the parent PyrQ provides a substantially brighter emission baseline that cannot be recovered by C(3) derivatization.
- [1] Chang, K.-H.; Peng, Y.-C.; Su, K.-H.; Lin, Y.-H.; Liu, J.-C.; Liu, Y.-H.; Hsu, C.-H.; Yang, H.-C.; Chou, P.-T. Long-range hydrogen-bond relay catalyses the excited-state proton transfer reaction. Chem. Sci. 2023, 14, 7237–7247. Table 1. View Source
